molecular formula C12H11N3O B2891078 N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide CAS No. 1251321-97-7

N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2891078
CAS No.: 1251321-97-7
M. Wt: 213.24
InChI Key: HXLXBYBNULGMKY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a cyanomethyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetic acid with cyanomethylamine under appropriate conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce different indole derivatives with altered functional groups.

Scientific Research Applications

N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, influencing biological processes. The cyanomethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-5-6-14-12(16)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLXBYBNULGMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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